molecular formula C6H10N2O B021128 2,5-Bis(aminomethyl)furan CAS No. 2213-51-6

2,5-Bis(aminomethyl)furan

Cat. No.: B021128
CAS No.: 2213-51-6
M. Wt: 126.16 g/mol
InChI Key: VKLGKDZCKSMSHG-UHFFFAOYSA-N
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Description

2,5-Bis(aminomethyl)furan is an organic compound that has garnered significant interest due to its potential applications in various fields, including organic synthesis, medicine, and polymer materials. This compound is characterized by the presence of two aminomethyl groups attached to a furan ring, making it a versatile building block for the synthesis of various polymers and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Bis(aminomethyl)furan can be synthesized through several methods, with one of the most efficient being the catalytic amination of 5-(hydroxymethyl)furfural. This process involves the use of a bifunctional catalyst, such as CuNiAlOx, in a two-stage reaction process. The first stage involves the reductive amination of the aldehyde group of 5-(hydroxymethyl)furfural with ammonia at 90°C, followed by a hydrogen-borrowing reaction of the hydroxyl group with ammonia at 210°C .

Industrial Production Methods: In an industrial setting, this compound can be produced from biomass-derived 2,5-diformylfuran dioxime. The process involves catalytic dehydration and hydrogenation using Rh/HZSM-5 as the catalyst, which enhances the sequence of reactions due to the surface acidity of the HZSM-5 support .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(aminomethyl)furan undergoes various chemical reactions, including:

    Reductive Amination: This reaction involves the conversion of aldehyde groups to amines using reducing agents such as hydrogen in the presence of catalysts.

    Hydrogenation: The compound can be hydrogenated to form different derivatives, depending on the reaction conditions and catalysts used.

Common Reagents and Conditions:

    Ammonia (NH3): Used in the amination process.

    Hydrogen (H2): Employed in hydrogenation reactions.

    Catalysts: CuNiAlOx, Rh/HZSM-5, and other bifunctional catalysts are commonly used.

Major Products: The primary product of these reactions is this compound itself, which can further react to form various polymeric materials and other derivatives .

Scientific Research Applications

2,5-Bis(aminomethyl)furan has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-(Hydroxymethyl)furfural: A precursor in the synthesis of 2,5-Bis(aminomethyl)furan.

    2,5-Diformylfuran: Another precursor used in the production of the compound.

    Furfurylamine: A related compound with similar reactivity patterns.

Uniqueness: this compound stands out due to its dual aminomethyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to be derived from renewable biomass sources also makes it an attractive option for sustainable chemistry .

Properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLGKDZCKSMSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543878
Record name (Furan-2,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-51-6
Record name (Furan-2,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(aminomethyl)furan
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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